molecular formula C21H16N4O B11073322 4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide

4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B11073322
M. Wt: 340.4 g/mol
InChI Key: LJYDATBQQUCGRQ-UHFFFAOYSA-N
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Description

4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C21H16N4O. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE typically involves the reaction of 2-cyanomethyl benzimidazoles with various reagents. For instance, 2-cyanomethyl benzimidazoles can be reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form the desired pyrido[1,2-a]benzimidazole derivatives . The reaction conditions often include heating under reflux in pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
  • 1-(4-Fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
  • 4-(4-Fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4’,5’:2,3]pyrido[1,2-a]benzimidazole

Uniqueness

4-CYANO-3-METHYL-N~2~-(2-METHYLPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of a cyano group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

4-cyano-3-methyl-N-(2-methylphenyl)pyrido[1,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C21H16N4O/c1-13-7-3-4-8-17(13)24-21(26)16-12-25-19-10-6-5-9-18(19)23-20(25)15(11-22)14(16)2/h3-10,12H,1-2H3,(H,24,26)

InChI Key

LJYDATBQQUCGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2C)C#N

Origin of Product

United States

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